2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid
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Overview
Description
2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid is a useful research compound. Its molecular formula is C14H14N2O4 and its molecular weight is 274.276. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- The synthesis of novel compounds, such as 1-amino-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione and its derivatives, has been explored. These compounds' structures were confirmed using spectroscopy and quantum-chemical calculations (Marinov et al., 2014).
Anticancer Activity
- Hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety, including derivatives of 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione, have been evaluated for their anticancer activity on selected cancer cell lines. Specific derivatives showed high tumor-targeting selectivity and potential as thymidine phosphorylase inhibitors (Zagórska et al., 2021).
Antidepressant and Anxiolytic Activity
- Certain 5-spiroimidazolidine-2,4-dione derivatives have shown promise as potential antidepressants and anxiolytics. One derivative, in particular, demonstrated a more pronounced antidepressant-like effect than imipramine in mice, suggesting potential application in this field (Czopek et al., 2010).
Fungicidal Activity
- Some derivatives of 2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene] have been evaluated for their fungicidal activity against various fungi, indicating potential applications in agriculture or fungicidal drug development (Alauddin & Hayat, 2012).
Thermal Properties of Polymers
- Research into the thermal properties of novel polymers based on derivatives of 2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene] has been conducted. These studies contribute to the development of materials with enhanced thermal stability (Kaczmarek et al., 2012).
Multi-receptor Active Agents
- Novel spirohydantoin derivatives, including those based on 2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene], have been synthesized and evaluated as multi-receptor active agents, showing potential as antipsychotic and antidepressant medications (Czopek et al., 2015).
Mechanism of Action
- Notably, 2-{2,5-dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-1-yl}acetic acid has been investigated for various therapeutic effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation .
Target of Action
Mode of Action
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Properties
IUPAC Name |
2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-11(18)8-16-12(19)14(15-13(16)20)7-3-5-9-4-1-2-6-10(9)14/h1-2,4,6H,3,5,7-8H2,(H,15,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXBNJDKFZOGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)C(=O)N(C(=O)N3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49675419 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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